REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7]C[C:5](=O)[CH2:4][CH:3]=1.[CH3:9]I.[OH-].[Na+].O.CC[O:16][CH2:17][CH3:18]>[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC>[CH3:7][C:2]1([CH3:1])[CH:3]=[C:4]([CH3:5])[CH2:9][CH2:18][C:17]1=[O:16] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)=O
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred mechanically at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 20 minutes at gentle reflux (no cooling
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to maintain the
|
Type
|
TEMPERATURE
|
Details
|
reflux for 2 hours longer
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the suspended salts
|
Type
|
CUSTOM
|
Details
|
The ether was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Claisen-distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC(=C1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |